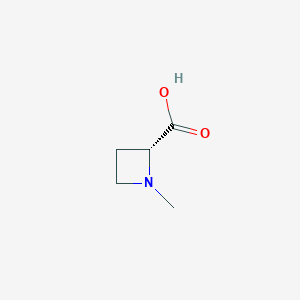

(R)-1-Methylazetidine-2-carboxylic acid

描述

®-1-Methylazetidine-2-carboxylic acid is a chiral azetidine derivative with a carboxylic acid functional group

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Methylazetidine-2-carboxylic acid typically involves the following steps:

Starting Material: The synthesis often begins with commercially available starting materials such as ®-2-aminobutyric acid.

Cyclization: The key step involves the cyclization of the amino acid to form the azetidine ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

Industrial Production Methods: Industrial production methods for ®-1-Methylazetidine-2-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow techniques may be employed to enhance efficiency and yield.

化学反应分析

Types of Reactions: ®-1-Methylazetidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Substitution: The azetidine ring can undergo substitution reactions, where functional groups are introduced at specific positions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Halogenating agents, nucleophiles, and catalysts are used to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or amines.

科学研究应用

Synthetic Chemistry

(R)-1-Methylazetidine-2-carboxylic acid is utilized as a building block for synthesizing complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it versatile for creating pharmaceuticals and other specialty chemicals .

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Oxidation | Conversion of carboxylic acid to derivatives |

| Reduction | Transformation of carboxylic acid to alcohols |

| Substitution | Introduction of functional groups at specific sites |

Medicinal Chemistry

The compound has shown potential in the development of chiral drugs and enzyme inhibitors. Its structural features allow it to interact with biological targets, influencing enzyme mechanisms and protein-ligand interactions.

Case Study: Enzyme Inhibition

Research indicates that this compound can act as a ligand for specific enzymes, modulating their activity and potentially leading to therapeutic applications in treating diseases related to enzyme dysfunction .

Biological Studies

In biological research, this compound is employed to study enzyme mechanisms and cellular pathways. Its role as a chiral building block facilitates the design of biologically active compounds that can mimic natural substrates or inhibitors .

Industrial Applications

The compound is also utilized in producing specialty chemicals with specific properties. Its applications extend beyond pharmaceuticals into areas such as agrochemicals and materials science .

作用机制

The mechanism of action of ®-1-Methylazetidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in biochemical pathways, influencing cellular processes and physiological responses.

相似化合物的比较

(S)-1-Methylazetidine-2-carboxylic acid: The enantiomer of ®-1-Methylazetidine-2-carboxylic acid, with different stereochemistry and potentially different biological activity.

Azetidine-2-carboxylic acid: A non-methylated analog with similar structural features but different chemical properties.

Proline: A structurally related amino acid with a pyrrolidine ring instead of an azetidine ring.

Uniqueness: ®-1-Methylazetidine-2-carboxylic acid is unique due to its chiral nature and the presence of both an azetidine ring and a carboxylic acid group. This combination of features imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

生物活性

(R)-1-Methylazetidine-2-carboxylic acid is a chiral compound that belongs to the class of azetidine-2-carboxylic acids. Its unique structure, characterized by a four-membered nitrogen-containing ring and a carboxylic acid functional group, contributes to its significant biological activity and potential applications in medicinal chemistry.

- Molecular Formula : CHNO

- Molecular Weight : 115.13 g/mol

- Structure : The compound features a methyl group at the first position and a carboxylic acid at the second position of the azetidine ring, which influences its reactivity and biological interactions.

Biological Activity Overview

This compound has demonstrated various biological activities, particularly in the fields of pharmacology and biochemistry. It is primarily studied for its potential therapeutic applications, including:

- Enzyme Inhibition : The compound is noted for its ability to interact with specific enzymes, potentially acting as an inhibitor in various biochemical pathways.

- Protein-Ligand Interactions : It serves as a model compound for studying protein-ligand interactions, which is crucial for drug design and development.

The biological activity of this compound involves its interaction with molecular targets such as enzymes and receptors. It can act as a ligand, modulating enzyme activity and influencing cellular processes. This interaction may lead to alterations in metabolic pathways, impacting physiological responses.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| (S)-Azetidine-2-carboxylic acid | Enantiomer | Different stereochemistry affecting biological activity |

| (R)-Azetidine-2-carboxylic acid hydrochloride | Salt form | Enhanced solubility and stability |

| 6-Methylpiperidine-2-carboxylic acid | Piperidine derivative | Larger ring structure affecting reactivity |

| Proline | Amino acid | Contains a pyrrolidine ring instead of an azetidine ring |

This table illustrates how the stereochemistry and structural features of this compound contribute to its distinct biological properties compared to other compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Enzyme Mechanism Studies :

Research indicates that this compound can inhibit specific enzymes involved in metabolic processes, suggesting its potential as a therapeutic agent in metabolic disorders. -

Neuroprotective Effects :

Preliminary studies indicate that this compound may exhibit neuroprotective properties by modulating neurotransmitter systems, although further research is needed to confirm these effects. -

Toxicological Assessments :

Toxicity studies have shown that while related compounds can exhibit teratogenic effects, this compound appears to have a favorable safety profile at therapeutic doses .

常见问题

Basic Research Questions

Q. What established synthetic routes exist for (R)-1-Methylazetidine-2-carboxylic acid, and how can their efficiency be evaluated?

- Methodological Answer : The synthesis of this compound typically involves chiral auxiliary-mediated cyclization or enantioselective catalysis. For example, analogous azetidine derivatives are synthesized via ring-closing reactions of β-amino alcohols or via asymmetric hydrogenation of cyclic ketones . Efficiency is evaluated by parameters such as yield (reported in peer-reviewed studies), enantiomeric excess (measured via chiral HPLC or circular dichroism), and scalability (e.g., solvent volume, reaction time). Reproducibility requires detailed experimental protocols, including catalyst loading, temperature control, and purification steps .

Q. What spectroscopic and chromatographic methods are critical for confirming the enantiomeric purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H and C) identifies structural integrity, while chiral High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based column (e.g., Chiralpak AD-H) quantifies enantiomeric excess. Polarimetry and mass spectrometry (MS) further validate molecular weight and optical rotation. For rigorous reporting, replicate analyses and comparison to literature data are essential .

Advanced Research Questions

Q. How can researchers optimize stereoselective synthesis of this compound under varying catalytic conditions?

- Methodological Answer : Optimization involves a Design of Experiments (DoE) approach, testing variables like catalyst type (e.g., Ru-BINAP complexes), solvent polarity, and reaction temperature. Response Surface Methodology (RSM) can model interactions between variables to maximize yield and enantioselectivity. Advanced characterization (e.g., X-ray crystallography of intermediates) may elucidate stereochemical outcomes .

Q. What strategies resolve contradictions between computational predictions and experimental data regarding the compound’s conformational stability?

- Methodological Answer : Discrepancies may arise from force field limitations in molecular dynamics simulations or solvent effects in experiments. To address this:

- Compare computational models (e.g., DFT calculations) with experimental data (e.g., variable-temperature NMR or IR spectroscopy).

- Validate simulations using multiple software packages (e.g., Gaussian vs. ORCA) and benchmark against structurally similar compounds .

Q. How should researchers design experiments to investigate the compound’s reactivity in peptide coupling reactions while minimizing racemization?

- Methodological Answer : Use low-temperature conditions (e.g., 0–4°C) and coupling agents like HATU or DCC with additives (e.g., HOAt) to suppress racemization. Monitor reaction progress via LC-MS and compare diastereomer ratios using F NMR if fluorine-containing reagents are employed. Include control experiments with achiral analogs to isolate stereochemical effects .

Q. What systematic approaches ensure robust meta-analyses of published data on the biological activity of this compound derivatives?

- Methodological Answer : Follow PRISMA guidelines for systematic reviews:

- Define inclusion/exclusion criteria (e.g., in vitro vs. in vivo studies, minimum sample sizes).

- Assess bias using tools like ROBINS-I for non-randomized studies.

- Perform subgroup analyses to account for variables like assay type (e.g., enzyme inhibition vs. cell viability) and statistical heterogeneity (e.g., I² statistic) .

Q. Methodological Notes

- Data Reproducibility : Document all experimental parameters (e.g., solvent grade, instrument calibration) in supplemental materials .

- Conflict Resolution : For contradictory results, prioritize studies with transparent raw data and independent validation .

- Ethical Reporting : Disclose funding sources and potential conflicts of interest, adhering to journal guidelines .

属性

IUPAC Name |

(2R)-1-methylazetidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-6-3-2-4(6)5(7)8/h4H,2-3H2,1H3,(H,7,8)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDNMFKYCFKRTRC-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

255883-21-7 | |

| Record name | (2R)-1-methylazetidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。